molecular formula C16H19N3O3 B5329670 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine

1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine

Cat. No. B5329670
M. Wt: 301.34 g/mol
InChI Key: DUUASJTWICMGSU-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 receptor is a member of the G protein-coupled receptor family and is involved in regulating synaptic transmission, neuronal excitability, and synaptic plasticity.

Mechanism of Action

1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is primarily expressed in the central nervous system and is involved in regulating glutamate neurotransmission. PHCCC enhances the activity of mGluR4 by increasing the affinity of the receptor for glutamate, leading to increased inhibition of presynaptic glutamate release. This results in a decrease in neuronal excitability and synaptic transmission, which may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine are primarily mediated through its interaction with the mGluR4 receptor. Studies have shown that PHCCC can reduce anxiety-like behaviors in animal models, as well as improve cognitive function and memory. Additionally, PHCCC has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine in lab experiments is its specificity for the mGluR4 receptor. This allows for targeted modulation of glutamate neurotransmission, which may be beneficial in studying the role of this receptor in various neurological and psychiatric disorders. However, a limitation of using PHCCC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine. One area of interest is the potential therapeutic effects of PHCCC in human clinical trials for various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC. Finally, studies investigating the potential of PHCCC as a tool for studying the mGluR4 receptor in various experimental settings are also warranted.

Synthesis Methods

The synthesis of 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine can be achieved through a multi-step process. Firstly, 2-methoxyphenol is reacted with 4-chlorobutyryl chloride to form 4-(2-methoxyphenoxy)butyryl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield 4-(2-methoxyphenoxy)piperidine. Finally, 1-(1H-imidazol-2-ylcarbonyl) chloride is reacted with 4-(2-methoxyphenoxy)piperidine to form 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine.

Scientific Research Applications

1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1H-imidazol-2-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-13-4-2-3-5-14(13)22-12-6-10-19(11-7-12)16(20)15-17-8-9-18-15/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUASJTWICMGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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